Nevadensin

描述

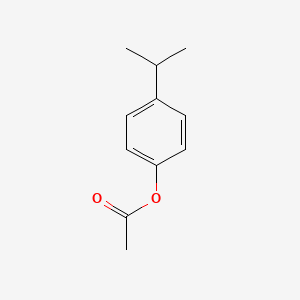

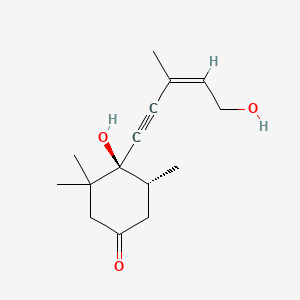

Nevadensin is a chemical compound classified as a bioflavonoid . It is extracted from Lysionotus pauciflorus Maxim and has been used for the adjuvant therapy of various conditions such as cervical lymph node tuberculosis, tuberculosis, bone tuberculosis, and bronchitis . Nevadensin exhibits anti-cancer properties in some cancers .

Synthesis Analysis

Nevadensin is a special flavone that is enriched in different tissues, as are its related glycosides . The flavonoid biosynthesis pathway was drawn based on differential transcripts analysis, including 9 PAL, 5 C4H, 8 4CL, 6 CHS, 3 CHI, 1 FNSII, and over 20 OMTs .

Molecular Structure Analysis

The molecular structure, vibrational frequencies, and corresponding vibrational assignment of Nevadensin have been investigated experimentally and theoretically by employing the B3PW91/6–311++G(d,p) method .

Chemical Reactions Analysis

Nevadensin has been found to regulate multiple functional signaling pathways associated with cancer including Hippo signaling . It also has been found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .

Physical And Chemical Properties Analysis

Nevadensin is a yellow needle crystal or light yellow powder, odorless, and tasteless . It is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution .

科学研究应用

生物活性和药理潜力

Nevadensin被认为是一种有前途的天然生物活性物质,具有作为药物发现项目中新型“天然引物”的潜力。它展示了广泛的重要生物活性,如降压、抗结核、抗微生物、抗炎、抗肿瘤和抗癌活性。对nevadensin的天然来源、分离、化学和生物活性的全面审查旨在鼓励在药物发现倡议中继续研究具有药用潜力的天然“引物分子”(Brahmachari, 2010)。

代谢谱

对nevadensin的代谢在体外和体内均进行了研究,揭示其主要代谢途径包括氧化、水解、去甲基化、甲基化、硫酸酯结合和葡萄糖醛酸酯结合。这些发现为进一步研究nevadensin的代谢机制提供了宝贵的见解和证据(Liang et al., 2018)。

与蛋白质的相互作用

关于nevadensin与人血清白蛋白(HSA)结合的研究表明,相互作用主要涉及疏水力,并且nevadensin由于其芳香环中存在甲氧基团而与HSA结合具有高亲和力。结合不会显著改变HSA的分子构象,表明稳定的相互作用(Li et al., 2007)。

过敏和过敏反应缓解

Nevadensin在减轻小鼠的食物过敏和被动皮肤过敏反应方面显示出潜力。它减少了c-Kit受体的表达,导致过敏反应的抑制,组织胺释放的抑制,并加速骨髓源性肥大细胞的凋亡(Zhang et al., 2020)。

拓扑异构酶抑制和诱导凋亡

Nevadensin已被确认为一种拓扑异构酶(TOPO)毒药,特异性地抑制人结肠癌HT29细胞中的TOPO I。它触发DNA损伤和凋亡,诱导细胞周期紊乱,并通过激活内源性凋亡途径通过半胱氨酸酶激活促进细胞死亡。这些发现突显了它在癌症治疗中通过影响细胞周期调节和促进细胞死亡的潜在作用(Müller等,2021年)。

分子结构和对接研究

对nevadensin的分子结构、振动频率和电子性质进行了分析,揭示了它在药物发现中的潜力。它对各种细菌和真菌病原体表现出抗微生物活性,强调了其药理重要性。分子对接研究提供了关于其与不同生物靶标的相互作用机制和结合亲和力的见解(Kumar等,2020年)。

抗肿瘤和抗癌潜力

Nevadensin已经展示出抗肿瘤和抗癌潜力,特别是对人类口腔鳞状细胞癌。其细胞毒性效应已在各种细胞系中观察到,显著的抗氧化活性有助于其治疗效果。分子对接方法已被用来比较其对酶的生物活性,为其作用机制和作为治疗剂的潜力提供了宝贵的见解(Lan et al., 2021)。

与牛血清白蛋白的相互作用

对Nevadensin与牛血清白蛋白(BSA)的结合进行了研究,揭示了对BSA固有荧光的强烈猝灭效应,主要通过静态猝灭过程。这种相互作用为Nevadensin的药代动力学和药效动力学提供了见解,暗示了潜在的治疗应用(Yu et al., 2008)。

安全和危害

未来方向

属性

IUPAC Name |

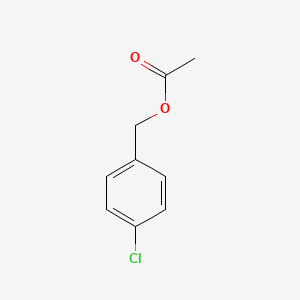

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFBMPVGAYGGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40144174 | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nevadensin | |

CAS RN |

10176-66-6 | |

| Record name | Nevadensin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10176-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevadensin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nevadensin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40144174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cyclopentyl (2S)-2-amino-5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-[(2-cyclopentyloxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B1678565.png)

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)

![3-[(3-methylphenyl)methyl-[(3-phenoxyphenyl)methyl]amino]propanoic Acid](/img/structure/B1678575.png)

![(3E,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(3R,4S)-4-[(2R,4R,5S,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1678576.png)

![1-Cyclopentyl-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1678580.png)